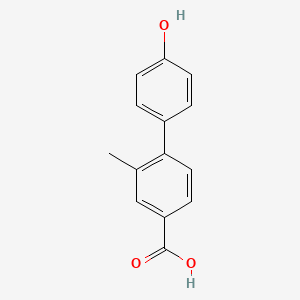

4-(4-Hydroxyphenyl)-3-methylbenzoic acid

Description

Contextualization within Contemporary Organic Chemistry Research

In the vast landscape of contemporary organic chemistry, the synthesis and exploration of novel molecular architectures with potential applications in medicinal chemistry, materials science, and chemical biology remain a central theme. Within this context, the study of biaryl compounds, particularly those possessing functional groups that impart specific chemical and physical properties, has garnered significant attention. 4-(4-Hydroxyphenyl)-3-methylbenzoic acid emerges as a molecule of interest, situated at the intersection of several key areas of organic research. Its structure, featuring a biphenyl (B1667301) core, is a privileged scaffold in drug discovery, while the presence of both a carboxylic acid and a hydroxyl group offers sites for further chemical modification and potential biological interactions. The methyl group introduces a subtle steric and electronic perturbation that can influence the molecule's conformation and properties. Research into such multi-functionalized aromatic compounds is driven by the continuous demand for new molecules with tailored characteristics for a wide array of applications.

Significance of the 4-Hydroxyphenyl-3-methylbenzoic Acid Scaffold in Chemical Sciences

The 4-hydroxyphenyl-benzoic acid scaffold, of which this compound is a specific example, holds considerable significance in the chemical sciences. The biphenyl moiety is a cornerstone in the design of liquid crystals, with the rigid core contributing to the formation of mesophases. researchgate.netscispace.commdpi.commdpi.comgoogle.com The specific substitution pattern and the nature of the terminal groups, such as the hydroxyl and carboxylic acid functionalities, can significantly influence the transition temperatures and the type of liquid crystalline phases observed. researchgate.netmdpi.com

In the realm of medicinal chemistry, the biphenyl scaffold is a well-established pharmacophore found in numerous therapeutic agents. ajgreenchem.comacs.orgresearchgate.net The ability of the two phenyl rings to adopt a non-planar conformation allows for specific three-dimensional interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid can engage in ionic interactions or function as a bioisostere for other functional groups. researchgate.net Derivatives of biphenyl carboxylic acids have been investigated for their potential as anticancer agents. ajgreenchem.comacs.org

Current Research Landscape and Knowledge Gaps for this compound

A review of the current scientific literature reveals that while the broader class of 4'-hydroxybiphenyl-4-carboxylic acids has been the subject of considerable research, specific and detailed studies on this compound are notably scarce. sigmaaldrich.combiosynth.comgoogle.comlookchem.comtcichemicals.comtcichemicals.com Much of the available information pertains to its close analog, 4'-hydroxybiphenyl-4-carboxylic acid, which lacks the methyl group on the adjacent phenyl ring. sigmaaldrich.combiosynth.comgoogle.comlookchem.comtcichemicals.comtcichemicals.com

Scope and Objectives of Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would aim to address the existing knowledge gaps and fully elucidate the scientific profile of this compound. The primary objectives of such an investigation would be:

Development of an efficient and scalable synthetic route to obtain high-purity this compound. This would likely involve the optimization of a cross-coupling reaction, such as a Suzuki-Miyaura coupling between a suitably protected 4-bromophenol (B116583) derivative and 3-methyl-4-boronobenzoic acid, or a related strategy. acs.org

Thorough characterization of the compound's chemical and physical properties. This would include detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure, as well as determination of its melting point, solubility, and pKa. chemicalbook.comtandfonline.comsigmaaldrich.comnih.gov

Investigation of the solid-state structure through single-crystal X-ray diffraction. This would provide valuable insights into the molecule's conformation, including the dihedral angle between the two phenyl rings, and the intermolecular interactions, such as hydrogen bonding, in the crystalline state. acs.org

Exploration of its potential applications. Based on the structural motifs present, research could be directed towards evaluating its liquid crystalline properties or its biological activity in relevant assays, such as anticancer or anti-inflammatory screens. researchgate.netajgreenchem.comresearchgate.net

By systematically addressing these objectives, a comprehensive understanding of this compound can be established, paving the way for its potential use in various fields of science and technology.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Hydroxy-3-methylbenzoic acid | 499-76-3 | C₈H₈O₃ | 152.15 | 173-177 |

| 4'-Hydroxybiphenyl-4-carboxylic acid | 58574-03-1 | C₁₃H₁₀O₃ | 214.22 | 295 (dec.) sigmaaldrich.com |

| 4'-Hydroxy-biphenyl-3-carboxylic acid | 121629-21-8 | C₁₃H₁₀O₃ | 214.22 | Not available |

| m-Toluic acid (3-Methylbenzoic acid) | 99-04-7 | C₈H₈O₂ | 136.15 | 111-113 wikipedia.org |

| p-Hydroxybiphenyl | 92-69-3 | C₁₂H₁₀O | 170.21 | 164-167 nist.govnist.gov |

Table 2: Spectroscopic Data for a Related Compound: 4-Bromo-4'-hydroxybiphenyl

| Technique | Solvent | Key Signals/Assignments |

| ¹H NMR | DMSO-d₆ | δ 9.67 (s, 1H, OH), 7.58 (d, 2H), 7.54 (d, 2H), 7.50 (d, 2H), 6.87 (d, 2H) chemicalbook.com |

| Mass Spec (EI) | - | m/z 248 (M⁺), 250 (M⁺+2) chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTFUDPCYHBZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591652 | |

| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-83-6 | |

| Record name | 4'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Hydroxyphenyl 3 Methylbenzoic Acid and Its Congeners

Innovations in Direct Synthesis of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid

The direct synthesis of complex biaryl compounds, including this compound, has been revolutionized by moving beyond traditional cross-coupling methods. Modern strategies aim for greater atom economy and fewer synthetic steps by targeting the direct functionalization of C-H bonds. uri.edu

Novel Carbon-Carbon Bond Formation Strategies

The cornerstone of synthesizing this compound is the formation of the carbon-carbon (C-C) bond connecting the two aromatic rings. While traditional methods like the Suzuki-Miyaura coupling are effective, recent research has focused on more direct and efficient approaches. numberanalytics.comrsc.org

Another emerging area is the use of biocatalysis. Enzymes are being explored for their potential to catalyze novel C-C bond-forming reactions under mild conditions, including oxidative couplings to form complex molecules. nih.gov

| Strategy | Description | Key Advantage | Reference Example |

|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki) | Reaction between an aryl halide and an organoboron compound, catalyzed by a transition metal (typically Palladium). numberanalytics.com | High reliability and broad functional group tolerance. | Coupling of an aryl bromide with an arylboronic acid. rsc.org |

| Oxidative C-H/C-H Coupling | Direct coupling of two C-H bonds from different arene partners, often using a Palladium catalyst and an oxidant. acs.org | Eliminates pre-functionalization steps, increasing atom economy. uri.edu | Aerobic oxidative heterocoupling of two distinct arenes. uri.edu |

| Enzymatic Coupling | Use of enzymes, such as laccases, to perform oxidative coupling of phenolic precursors. nih.gov | High selectivity and operation under mild, aqueous conditions. | Laccase-mediated synthesis of bisindole alkaloids. nih.gov |

Regioselective Functionalization Approaches

Achieving the specific substitution pattern of this compound requires precise control over the position of functional groups, a concept known as regioselectivity. Advanced methodologies have enabled the selective functionalization of specific C-H bonds on an aromatic or biaryl core.

One powerful strategy is the use of directing groups . These are functional groups on a substrate that guide a catalyst to a specific C-H bond, often at the ortho or meta position. For the synthesis of biaryl compounds, nitrile-containing templates have been designed to direct the functionalization of remote meta-C-H bonds. escholarship.org This allows for the introduction of functional groups at positions that are traditionally difficult to access. For example, a nitrile group on a biphenyl (B1667301) scaffold can direct a palladium catalyst to perform olefination, acetoxylation, or iodination at the meta position of the adjacent ring. escholarship.org

Another approach involves a halogenation-methoxylation sequence . Electron-rich biphenyls can be selectively halogenated at specific positions, which then allows for subsequent cross-coupling reactions or other transformations at that defined site. researchgate.net This provides a robust pathway to construct highly functionalized biaryl structures.

| Approach | Mechanism | Selectivity Achieved | Example Application |

|---|---|---|---|

| Nitrile-Directed C-H Activation | A nitrile functional group on one aryl ring directs a palladium catalyst to functionalize a C-H bond on the second ring. escholarship.org | meta-position selectivity. escholarship.org | meta-olefination of biphenyl nitrile derivatives. escholarship.org |

| Regioselective Bromination | Use of reagents like N-bromosuccinimide (NBS) to selectively brominate specific positions on a biphenyl core. researchgate.net | Specific C-H to C-Br conversion (e.g., at the 3 and 3' positions). researchgate.net | Synthesis of 3,3'-diaryl-4,4'-dimethoxybiphenyls via bromination followed by Suzuki coupling. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | On highly fluorinated aromatic rings, specific fluorine atoms can be selectively substituted by nucleophiles. nih.gov | Regioselective substitution at the most electron-deficient position. nih.gov | Functionalization of tetrafluorinated BOPYPY dyes. nih.gov |

Stereochemical Control in this compound Synthesis

The presence of a methyl group adjacent to the biaryl axis in this compound introduces the possibility of atropisomerism . This is a form of chirality that arises from restricted rotation around a single bond. nih.gov If the rotational barrier is high enough, the compound can exist as a pair of stable, non-superimposable enantiomers. The synthesis of a single atropisomer is a significant challenge that requires advanced stereochemical control.

Catalytic asymmetric synthesis is the leading strategy for achieving this control. These methods use a chiral catalyst to influence the formation of the chiral axis, leading to an excess of one enantiomer. For example, rhodium-catalyzed asymmetric ring-opening reactions and cinchona alkaloid-catalyzed additions have been developed to produce enantioenriched biaryl atropisomers with high selectivity. nih.govresearchgate.net These reactions often proceed through a dynamic kinetic resolution, where a rapidly interconverting mixture of atropisomers is converted into a single, stereochemically stable product. nih.govacs.org

| Methodology | Catalyst System | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Ring-Opening | Rhodium complex with a chiral phosphoramidite (B1245037) ligand. | Synthesis of α-silyl biaryl atropisomers via dynamic kinetic resolution. | researchgate.net |

| Atroposelective Thiophenol Addition | Cinchona alkaloid catalyst. | Addition to aryl-naphthoquinones to create stable biaryl atropisomers with up to 98.5:1.5 e.r. | nih.gov |

| Atroposelective N-allylation | Chiral palladium catalyst. | Access to axially chiral sulfonamides. | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of biaryl compounds. rsc.orgnih.gov Key areas of focus include the development of sustainable catalysts and the use of environmentally benign reaction media.

Catalyst Development for Sustainable Synthesis

A major focus of green chemistry in biaryl synthesis is the catalyst itself. While palladium catalysts are highly effective for reactions like the Suzuki-Miyaura coupling, they are expensive and pose toxicity concerns. mdpi.com Research has therefore been directed towards two main goals: creating recyclable palladium catalysts and developing catalysts based on more abundant, less toxic metals.

Recyclable heterogeneous catalysts involve immobilizing palladium nanoparticles on a solid support. mdpi.com Materials such as hydrotalcite, activated carbon, silica, and zeolites have been used as supports. mdpi.commdpi.com These supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, which reduces cost and minimizes palladium contamination in the final product. mdpi.comrsc.org

There is also growing interest in using alternative transition metals like nickel and copper . numberanalytics.commdpi.com These metals are more earth-abundant and less costly than palladium. Nickel-catalyzed cross-coupling reactions have emerged as a viable alternative for forming the biaryl bond, and copper catalysts have also been shown to be effective, sometimes even in the absence of a ligand. rsc.orgmdpi.com

| Catalyst Type | Example | Key Sustainable Feature | Reference |

|---|---|---|---|

| Supported Palladium | Palladium on Mg-Al hydrotalcite (HT@NC/Pd). | Recyclable catalyst with good stability and high efficiency in water. | mdpi.com |

| Biomass-Supported Palladium | Palladium on carbon nanospheres derived from Samanea saman pods (Pd/SS-CNSs). | Uses a renewable, biowaste-derived support; effective at low Pd loadings (0.1 mol%). | rsc.org |

| Alternative Metal Catalyst | Nickel-based catalysts. | Uses a more abundant and cost-effective metal than palladium. | numberanalytics.commdpi.com |

| Alternative Metal Catalyst | Copper-based catalysts. | Low-cost alternative with lower toxicity; can work without a ligand. | mdpi.com |

Solvent-Free and Aqueous Reaction Conditions

Replacing traditional volatile organic solvents (VOCs) with greener alternatives is a fundamental principle of sustainable chemistry. nih.gov For biaryl synthesis, significant progress has been made in conducting cross-coupling reactions in water or under solvent-free conditions.

Aqueous reaction conditions are highly attractive due to water's low cost, non-flammability, and minimal environmental impact. acs.org The Suzuki-Miyaura reaction has been successfully adapted to run in fully aqueous media, even for challenging substrates. nih.govnih.gov Often, water-soluble ligands or the use of surfactants are employed to facilitate the reaction between water-insoluble organic substrates and the water-soluble catalyst system. nih.govsigmaaldrich.com These methods can be performed at mild temperatures (e.g., 37 °C) and are compatible with air, simplifying the operational setup. nih.gov

Solvent-free reactions represent another green approach, often accelerated by microwave irradiation. nih.govnih.gov This technique can lead to dramatically reduced reaction times, higher yields, and easier product purification, as the need to remove a bulk solvent is eliminated. nih.gov

| Condition | Description | Advantages | Reference Example |

|---|---|---|---|

| Aqueous Media | Using water as the primary solvent for the cross-coupling reaction. | Environmentally benign, safe, and cost-effective. acs.org | Suzuki-Miyaura coupling at 37 °C in water-acetonitrile, open to air. nih.gov |

| Micellar Catalysis | Using a surfactant (e.g., TPGS-750-M) in water to form micelles, which act as "nanoreactors". sigmaaldrich.com | Enables reactions of water-insoluble substrates in water at room temperature. sigmaaldrich.com | Suzuki-Miyaura reactions of sterically hindered substrates in water. sigmaaldrich.com |

| Solvent-Free | Reactants are mixed without a solvent, often with the aid of microwave irradiation. nih.gov | Reduced waste, shorter reaction times, high efficiency. nih.gov | Microwave-assisted synthesis of isoxazole (B147169) derivatives without solvent. nih.gov |

Atom Economy and Process Intensification

The concept of atom economy is a cornerstone of green chemistry, focusing on maximizing the incorporation of all materials from the reactants into the final product. nih.gov For the synthesis of this compound, a biaryl compound, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the crucial carbon-carbon bond between the two aromatic rings. libretexts.org

Traditional Suzuki-Miyaura couplings, while effective, can suffer from low atom economy due to the use of stoichiometric bases and the generation of salt byproducts. libretexts.org Process intensification strategies aim to mitigate these issues by using catalytic systems more efficiently, reducing reaction times, and minimizing waste. For instance, the use of highly active palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands or palladium nanoparticles supported on materials like metal-organic frameworks (MOFs), can significantly improve reaction efficiency. nih.govnih.gov

Process intensification in the context of Suzuki-Miyaura reactions for biaryl carboxylic acids can be achieved through several approaches:

Catalyst Optimization: Employing highly efficient catalysts at low loadings minimizes cost and reduces potential metal contamination in the final product. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or supported on MOFs, offer the additional benefit of easy separation and recycling. nih.govmdpi.com

Energy Input: The use of alternative energy sources like ultrasound has been shown to intensify heterogeneously catalyzed Suzuki-Miyaura reactions, reducing reaction times from hours to minutes. mdpi.com

A hypothetical, yet representative, batch synthesis of this compound via a Suzuki-Miyaura coupling between 4-bromo-3-methylbenzoic acid and 4-hydroxyphenylboronic acid can be evaluated for its green metrics. The table below illustrates typical parameters and the calculated atom economy for such a reaction.

Table 1: Atom Economy and Green Metrics for a Representative Suzuki-Miyaura Synthesis

| Parameter | Value | Description |

|---|---|---|

| Reactant 1 | 4-bromo-3-methylbenzoic acid | Aryl halide partner in the coupling reaction. |

| Reactant 2 | 4-hydroxyphenylboronic acid | Organoboron partner in the coupling reaction. |

| Catalyst | Palladium(II) acetate (B1210297) / SPhos | A common high-activity catalytic system for Suzuki coupling. |

| Base | Potassium carbonate (K₂CO₃) | Used to activate the boronic acid for transmetalation. |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A more environmentally benign solvent alternative to traditional options. rsc.org |

| Typical Yield | 90-95% | Represents a highly optimized batch reaction. |

| Atom Economy | ~65% | This value is inherently limited by the formation of stoichiometric byproducts like potassium bromide and boric acid derivatives. |

| Process Mass Intensity (PMI) | 20-50 | Includes all materials used (reactants, solvents, reagents) relative to the product mass. Lower is better. |

Recent advancements focus on replacing traditional aryl halides with more atom-economical coupling partners like carboxylic acids through decarbonylative coupling, which could further enhance the green credentials of the synthesis. rsc.org

Flow Chemistry and Continuous Manufacturing of this compound

The transition from batch to continuous flow manufacturing represents a significant paradigm shift in the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. nih.govmdpi.com

For the synthesis of this compound, a continuous flow process based on the Suzuki-Miyaura coupling can be envisioned. In such a setup, solutions of the reactants (4-bromo-3-methylbenzoic acid and 4-hydroxyphenylboronic acid) and a base are pumped from separate reservoirs and merged in a T-mixer. This stream then enters a heated packed-bed reactor containing a heterogeneous palladium catalyst. nih.gov

The use of a packed-bed reactor with a solid-supported catalyst is a key enabling technology for continuous flow biaryl synthesis. It allows for the catalyst to be retained within the reactor, preventing contamination of the product stream and enabling long-term, continuous operation without the need to replace the catalyst. nih.gov This approach has been successfully demonstrated for the synthesis of a variety of highly functionalized biaryls. nih.gov

Following the reactor, the product stream can be directed through in-line purification systems, such as continuous extraction with supercritical carbon dioxide (scCO₂) or liquid-liquid separation, to remove byproducts and unreacted starting materials. nih.gov This integration of reaction and purification steps is a hallmark of process intensification and continuous manufacturing.

The table below outlines the key parameters for a conceptual continuous flow synthesis of this compound.

Table 2: Parameters for Continuous Flow Synthesis

| Parameter | Typical Value/Condition | Rationale and Advantage |

|---|---|---|

| Reactor Type | Packed-Bed Reactor (PBR) | Contains a heterogeneous catalyst, enabling easy separation and continuous operation. |

| Catalyst | Pd nanoparticles on a solid support (e.g., MOF, Carbon) | High activity, stability, and recyclability; suitable for continuous processing. nih.gov |

| Reactant Streams | Separate solutions of aryl halide, boronic acid, and base | Precise stoichiometric control and prevention of premature reactions. |

| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time in the reactor, which dictates reaction completion. |

| Temperature | 80 - 150 °C | Higher temperatures are safely achievable in microreactors, accelerating reaction rates. |

| Pressure | 5-15 bar | Can be used to suppress solvent boiling and enhance reaction kinetics. |

| Residence Time | 5 - 30 minutes | Significantly shorter than typical batch reaction times (hours). mdpi.com |

| Downstream Processing | In-line extraction / crystallization | Allows for an integrated, fully continuous "crude-to-pure" process. nih.gov |

The development of such continuous processes for biaryl carboxylic acids is an active area of research, promising more efficient, sustainable, and cost-effective manufacturing of important molecules like this compound. nih.gov

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 4 4 Hydroxyphenyl 3 Methylbenzoic Acid

Detailed Mechanistic Investigations of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid Formation Reactions

A plausible synthetic route could be a Suzuki coupling reaction. This would involve the reaction of a boronic acid derivative of either the phenol (B47542) or benzoic acid moiety with a halogenated partner of the other. For instance, (4-hydroxy-3-methylphenyl)boronic acid could be coupled with 4-bromobenzoic acid, or 4-hydroxy-3-methylbromobenzene could be coupled with 4-carboxyphenylboronic acid, in the presence of a palladium catalyst and a base.

The general mechanism for a Suzuki coupling reaction proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) species.

Transmetalation: The organopalladium(II) species reacts with the boronic acid (activated by a base) to form a diorganopalladium(II) complex, transferring the organic group from boron to palladium.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final biphenyl (B1667301) product and regenerate the palladium(0) catalyst.

Transition State Analysis

There is no specific information available regarding the transition state analysis for the synthesis of this compound. For a hypothetical Suzuki coupling reaction, computational studies on related systems have characterized the transition states for the oxidative addition, transmetalation, and reductive elimination steps. These analyses typically involve calculating the energy and geometry of the transition state structures to understand the reaction barriers.

Intermediate Characterization and Trapping Studies

No specific intermediate characterization or trapping studies for the formation of this compound have been reported. In the context of a Suzuki coupling, the key intermediates would be the palladium(II) species formed after oxidative addition and transmetalation. These intermediates are often short-lived and difficult to isolate but can sometimes be characterized spectroscopically or inferred from the reaction products. Trapping experiments could potentially be designed to intercept these intermediates, but no such studies have been found for this specific compound.

Kinetic Studies of Key Reaction Pathways Involving this compound

There is a lack of specific kinetic studies for key reaction pathways involving this compound in the available literature.

Rate Law Determination

No rate laws have been determined for the formation or subsequent reactions of this compound. For a typical Suzuki coupling reaction, the rate law can be complex and dependent on the concentrations of the aryl halide, boronic acid, catalyst, and base, as well as the temperature. The rate-determining step can vary depending on the specific reaction conditions and substrates.

Activation Energy and Thermodynamic Parameters

Specific activation energies and thermodynamic parameters for reactions involving this compound have not been documented. Such data would be essential for optimizing reaction conditions and understanding the feasibility of a given synthetic route. For related Suzuki coupling reactions, activation energies have been determined and are influenced by factors such as the nature of the catalyst, ligands, and substrates.

Computational Mechanistic Predictions for this compound Transformations

No computational studies specifically predicting the reaction mechanisms or transformations of this compound were found. Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms, predict transition state geometries, and calculate reaction energetics for similar organic transformations. Such studies on related biphenyl syntheses have provided valuable insights into the reaction pathways and the role of the catalyst.

Based on a comprehensive search for scholarly articles and research data, it has been determined that there is no specific published research available concerning the elucidation of reaction mechanisms and kinetics for the chemical compound This compound using the requested computational methods.

Specifically, searches for studies employing Density Functional Theory (DFT) for Reaction Pathways and Molecular Dynamics (MD) Simulations of Reaction Events for this particular compound did not yield any relevant results.

While general methodologies exist for analyzing related classes of compounds, such as biphenyl carboxylic acids, the strict requirement to focus solely on "this compound" cannot be met due to the absence of dedicated research in the public domain. Consequently, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Computational Chemistry and Theoretical Characterization of 4 4 Hydroxyphenyl 3 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic nature of molecules. These methods provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. actascientific.com

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. wikipedia.org In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, due to the electron-donating nature of the hydroxyl group. Conversely, the LUMO is anticipated to be distributed over the benzoic acid portion of the molecule, influenced by the electron-withdrawing carboxylic acid group.

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. actascientific.com The specific energies of these orbitals and their gap can be precisely calculated using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p). actascientific.comresearchgate.net These calculations provide quantitative data on the molecule's electronic behavior. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Parameters Note: The following data is representative of typical values obtained for similar aromatic acids through DFT calculations and illustrates the type of information generated.

| Parameter | Typical Calculated Value (eV) | Description |

| HOMO Energy | -6.8 to -6.2 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. actascientific.com |

| LUMO Energy | -1.9 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. actascientific.com |

| Energy Gap (ΔE) | 4.6 to 5.0 eV | The difference between LUMO and HOMO energies; an indicator of molecular stability. actascientific.com |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the total electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for predicting regions of nucleophilic and electrophilic attack and understanding intermolecular interactions. researchgate.netresearchgate.net

The MEP map uses a color spectrum to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), while blue indicates the most positive potential (electron-poor). youtube.com Intermediate potentials are shown in shades of orange, yellow, and green. researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and hydroxyl groups. These areas are rich in electrons and are the most likely sites for electrophilic attack. researchgate.net

Positive Regions (Blue): Primarily located around the acidic hydrogen of the carboxylic acid group and the hydrogen of the hydroxyl group. These electron-deficient regions are susceptible to nucleophilic attack. researchgate.net

Neutral Regions (Green): The carbon atoms of the aromatic rings and the methyl group would exhibit more neutral potentials.

This detailed charge distribution analysis helps in understanding how the molecule will interact with other molecules, including receptors or solvents. libretexts.org

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov Calculations would predict distinct signals for each unique proton and carbon atom in the this compound structure. For instance, the acidic proton of the carboxyl group would appear at a high chemical shift (downfield), while the protons of the methyl group would be found at a much lower chemical shift (upfield). Aromatic protons would exhibit complex splitting patterns in the characteristic aromatic region of the spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. scielo.org.za These calculations help in the assignment of experimental IR bands to specific vibrational modes. For the target molecule, key predicted vibrations would include the O-H stretching of the carboxylic acid and phenol (B47542) groups (typically broad in the 2500-3300 cm⁻¹ range), the sharp and strong C=O stretching of the carboxyl group (around 1700 cm⁻¹), C=C stretching vibrations from the aromatic rings (1400-1625 cm⁻¹), and C-H stretching from the aromatic rings and methyl group. researchgate.netscielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.netnih.gov The calculations determine the electronic transitions between molecular orbitals, primarily the HOMO → LUMO transition. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic systems.

Table 2: Predicted Spectroscopic Data Highlights Note: This table lists the expected spectral regions for the key functional groups of the molecule based on established principles and computational studies of similar compounds.

| Spectroscopy | Functional Group / Atom Type | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 13 ppm |

| ¹H NMR | Phenol (-OH) | 4 - 8 ppm |

| ¹H NMR | Aromatic (-ArH) | 6.5 - 8.0 ppm |

| ¹H NMR | Methyl (-CH₃) | 2.0 - 2.5 ppm |

| ¹³C NMR | Carboxylic Acid (-C OOH) | 165 - 185 ppm |

| IR | O-H Stretch (Carboxylic Acid & Phenol) | 2500 - 3300 cm⁻¹ |

| IR | C=O Stretch (Carboxylic Acid) | 1680 - 1720 cm⁻¹ |

| IR | C=C Stretch (Aromatic) | 1400 - 1625 cm⁻¹ |

| UV-Vis | π → π* Transitions | 200 - 400 nm |

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Global Minima and Energy Landscape Exploration

For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings. A potential energy surface (PES) can be generated by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's energy at each step.

This analysis reveals the energy barriers between different conformers and identifies the most stable, lowest-energy conformation, known as the global minimum. nih.gov In the case of biphenyl-type systems, the global minimum often corresponds to a non-planar arrangement where the two rings are twisted relative to each other to minimize steric hindrance between adjacent hydrogen atoms. The presence of the methyl group next to the inter-ring bond in this compound would likely enforce a significant twist in the lowest-energy conformer. Other local minima may also exist, representing other relatively stable conformations. nih.gov

Intramolecular Hydrogen Bonding and Tautomerism

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form when a hydrogen atom acts as a bridge between two electronegative atoms within the same molecule. In the case of this compound, the hydroxyl group and the carboxylic acid group are located on different rings and are positioned far from each other (a para and meta relationship relative to the connecting bond). This spatial separation makes a direct intramolecular hydrogen bond between these two functional groups highly unlikely. In contrast, isomers like 2-hydroxybenzoic acid readily form strong intramolecular hydrogen bonds. nih.gov Intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers between two molecules, is expected to be the dominant interaction in the solid state. researchgate.net

Tautomerism: Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. While the phenol group and the carboxylic acid group can exhibit tautomerism, for this compound, the canonical forms are overwhelmingly stable. The keto-enol tautomerism of the phenol ring or the tautomeric forms of the carboxylic acid are generally high-energy species and are not expected to be significantly populated under normal conditions. Computational studies can quantify the energy differences between these tautomers, confirming the stability of the primary structure. ias.ac.in

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified sections and subsections. The compound is referenced in chemical databases and some patents, but it does not appear to have been the subject of in-depth computational investigation in peer-reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Hydroxyphenyl 3 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Two-dimensional NMR techniques are crucial for mapping the intricate network of covalent bonds and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings and any potential through-bond interactions involving the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would provide an unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is vital for establishing the connectivity between the two phenyl rings and the linkage of the carboxylic acid and methyl groups to the main biphenyl (B1667301) framework. Correlations between the protons on one ring and the carbons on the other would definitively confirm the biphenyl structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, especially the dihedral angle between the two phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzoic Acid Ring | ||

| 1-C | - | ~130 |

| 2-CH | ~7.9 | ~131 |

| 3-C | - | ~138 |

| 4-C | - | ~145 |

| 5-CH | ~7.4 | ~128 |

| 6-CH | ~7.8 | ~130 |

| Carboxyl-C | - | ~170 |

| Methyl-C | - | ~20 |

| Methyl-H | ~2.3 | - |

| Hydroxyphenyl Ring | ||

| 1'-C | - | ~132 |

| 2'-CH | ~7.3 | ~130 |

| 3'-CH | ~6.9 | ~116 |

| 4'-C | - | ~158 |

| 5'-CH | ~6.9 | ~116 |

| 6'-CH | ~7.3 | ~130 |

| Hydroxyl-H | ~9.5 | - |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be employed to investigate the existence of different polymorphic forms, which are crystalline structures with distinct arrangements of the molecules. Differences in the ¹³C chemical shifts observed in the ssNMR spectra can indicate the presence of different polymorphs, each with its unique packing and intermolecular interactions.

Vibrational Spectroscopy of this compound

The FTIR and Raman spectra of this compound would be characterized by a series of distinct absorption and scattering bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include:

O-H Stretching: A broad band in the FTIR spectrum, typically in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl and carboxylic acid O-H groups.

C-H Stretching: Aromatic and methyl C-H stretching vibrations would appear in the 3100-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ in the FTIR spectrum, characteristic of the carboxylic acid carbonyl group.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region in both FTIR and Raman spectra.

C-O Stretching: The C-O stretching of the phenol (B47542) and carboxylic acid groups would appear in the 1300-1200 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are predicted values and may vary from experimental data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | ~3300 | FTIR |

| O-H Stretch (Phenol) | ~3400 | FTIR |

| Aromatic C-H Stretch | ~3050 | FTIR, Raman |

| Methyl C-H Stretch | ~2950 | FTIR, Raman |

| C=O Stretch | ~1690 | FTIR |

| Aromatic C=C Stretch | ~1600, ~1500 | FTIR, Raman |

| C-O Stretch | ~1250 | FTIR |

Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules. By creating a computational model of this compound, its theoretical FTIR and Raman spectra can be calculated. These predicted spectra can then be compared with experimental data to aid in the assignment of the observed vibrational bands and to gain a deeper understanding of the molecule's vibrational modes.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would be complex, with characteristic losses of functional groups. Expected fragmentation pathways include:

Loss of H₂O: Dehydration from the carboxylic acid and hydroxyl groups.

Loss of COOH: Decarboxylation is a common fragmentation pathway for benzoic acids.

Cleavage of the biphenyl bond: Fragmentation at the bond connecting the two phenyl rings.

Loss of a methyl radical: Cleavage of the methyl group.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound (Note: m/z values are approximate and depend on the ionization method.)

| Fragment | Predicted m/z |

| [M]+ (Molecular Ion) | 228 |

| [M - H₂O]+ | 210 |

| [M - COOH]+ | 183 |

| [M - CH₃]+ | 213 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound, the molecular formula is established as C₁₄H₁₂O₃.

Based on the atomic weights of its constituent elements (Carbon: 12.000000 Da, Hydrogen: 1.007825 Da, Oxygen: 15.994915 Da), the theoretical exact mass can be calculated. This value is fundamental for distinguishing the compound from other molecules with the same nominal mass but different elemental formulas.

Table 1: Exact Mass Calculation for C₁₄H₁₂O₃

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | | | 228.078645 |

HRMS analysis of this compound would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thus confirming its elemental composition with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides insight into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known behavior of aromatic carboxylic acids and phenols. libretexts.orgyoutube.comwhitman.edu

Upon ionization, the molecular ion (M⁺˙) with an m/z of approximately 228 would be formed. Key fragmentation processes for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.orgwhitman.edu The presence of the biphenyl structure suggests that cleavage of the bond between the two aromatic rings is also possible, though less likely due to its strength.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment m/z | Putative Fragment Structure |

|---|---|---|---|

| 228 | •OH (17) | 211 | [M-OH]⁺ |

| 228 | H₂O (18) | 210 | [M-H₂O]⁺˙ |

| 228 | •CHO₂ (45) | 183 | [M-COOH]⁺ |

X-ray Crystallography and Single Crystal Diffraction of this compound

While the specific crystal structure of this compound has not been detailed in publicly available databases, its solid-state behavior can be reliably inferred from crystallographic studies of closely related aromatic carboxylic acids, such as 4'-Hydroxybiphenyl-4-carboxylic acid. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal lattice of aromatic carboxylic acids is typically dominated by strong, directional intermolecular interactions, which dictate the packing arrangement of the molecules.

Hydrogen Bonding: The most significant interaction is the hydrogen bond formed between the carboxylic acid groups of two adjacent molecules. This interaction is highly directional and typically results in the formation of a centrosymmetric dimer, creating a characteristic R²₂(8) graph set motif. nih.govresearchgate.net Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks that further stabilize the crystal structure. nih.gov

C–H···O and C-H···π Interactions: Weaker interactions, such as C–H···O and C-H···π bonds, also play a role in the crystal packing, connecting the primary hydrogen-bonded motifs into a three-dimensional supramolecular architecture. mdpi.com

The interplay of these various intermolecular forces determines the final crystal packing, influencing physical properties such as melting point, solubility, and mechanical strength. mdpi.com

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of centrosymmetric dimers. nih.gov |

| Hydrogen Bond | Phenolic O-H | Phenolic O / Carboxyl O | Formation of chains or sheets. |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes packing of aromatic systems. |

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites, such as aromatic carboxylic acids. rsc.orglibretexts.org The two phenyl rings in this compound are not coplanar and can rotate relative to each other, which can lead to different packing arrangements and, consequently, different polymorphs. libretexts.org

Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is therefore crucial, especially in the pharmaceutical industry.

Furthermore, the presence of both strong hydrogen bond donor (carboxylic acid, phenol) and acceptor (carbonyl oxygen, phenol oxygen) sites makes this compound an excellent candidate for forming cocrystals. Cocrystallization involves combining the target molecule with a second, different molecule (a coformer) in a specific stoichiometric ratio within a crystal lattice, which can be used to systematically modify the physicochemical properties of the solid.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions. fiveable.me

The conjugated system of the biphenyl core is the principal chromophore. The absorption spectrum is expected to show strong absorption bands characteristic of this extended π-electron system. The presence of auxochromes—the hydroxyl (-OH) and carboxyl (-COOH) groups—attached to the aromatic rings can modify the absorption characteristics. fiveable.me These groups can cause a shift in the wavelength of maximum absorption (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect).

The electronic transitions in such molecules typically involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The energy gap between the HOMO and LUMO is reduced by extended conjugation, resulting in absorption at longer wavelengths.

Table 4: Principal Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Spectral Region |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Biphenyl aromatic system | 200-400 nm |

The exact position and intensity of the absorption bands can be influenced by the solvent, as solvent polarity can affect the relative energies of the ground and excited states. wikipedia.org

Table of Compounds

| Compound Name |

|---|

| This compound |

Chemical Derivatization and Structure Reactivity Relationship Srr Studies of 4 4 Hydroxyphenyl 3 Methylbenzoic Acid

Synthesis of Ester and Amide Derivatives of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid

No specific literature detailing the esterification or amidation of this compound could be located.

Modification of the Hydroxyl Group in this compound

Etherification Reactions

Specific examples of etherification reactions performed on the hydroxyl group of this compound are not described in the available literature.

Acylation and Sulfonylation

There is no published data on the acylation or sulfonylation of the phenolic hydroxyl group of this compound.

Chemical Modifications of the Phenyl Ring in this compound

Electrophilic Aromatic Substitution Reactions

Research detailing electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl rings of this compound has not been found.

Palladium-Catalyzed Cross-Coupling Reactions

There are no available studies that describe the use of this compound or its derivatives in palladium-catalyzed cross-coupling reactions.

Investigation of SRR in this compound Analogues

The structure-reactivity relationship (SRR) of this compound and its analogues is a critical area of study for understanding how modifications to its chemical structure influence its reactivity. The inherent reactivity of this molecule is primarily determined by its three key components: the carboxylic acid group, the phenolic hydroxyl group, and the biphenyl (B1667301) scaffold. The interplay of electronic and steric effects, introduced by substituents on the aromatic rings, can significantly modulate the chemical behavior of these functional groups.

Electronic Effects on Reactivity

The hydroxyl group is a potent electron-donating group (EDG) through resonance, increasing the electron density of the phenyl ring it is attached to, particularly at the ortho and para positions. nih.gov Conversely, it has a weaker electron-withdrawing inductive effect due to the oxygen's electronegativity. mdpi.com The methyl group is a weak electron-donating group through induction and hyperconjugation. nih.gov The phenyl group itself is generally considered electron-withdrawing through an inductive effect but can act as an electron-donating group through resonance, influencing the reactivity of the adjacent ring. nih.gov

The reactivity of the carboxylic acid is sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through delocalization of the negative charge. nih.gov In contrast, electron-donating groups (EDGs) generally decrease acidity. nih.gov

The reactivity of the phenolic hydroxyl group is also highly dependent on substituents. EDGs decrease the acidity of a phenol (B47542) by destabilizing the phenoxide ion, while EWGs increase its acidity by stabilizing the conjugate base. mdpi.com

The introduction of various substituents at different positions on the biphenyl scaffold of this compound would predictably alter its reactivity. The Hammett substituent constant (σ) is a useful parameter for quantifying the electronic influence of a substituent on the reactivity of a molecule. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. chemicalbook.comyoutube.com

| Substituent (X) | Position on Biphenyl Ring | Hammett Constant (σp) | Predicted Effect on Carboxylic Acid Acidity | Predicted Effect on Phenolic -OH Acidity |

|---|---|---|---|---|

| -NO₂ | Ring A or B | 0.78 | Increase | Increase |

| -CN | Ring A or B | 0.66 | Increase | Increase |

| -Cl | Ring A or B | 0.23 | Increase | Increase |

| -H | - | 0.00 | Reference | Reference |

| -CH₃ | Ring A or B | -0.17 | Decrease | Decrease |

| -OCH₃ | Ring A or B | -0.27 | Decrease | Decrease |

| -N(CH₃)₂ | Ring A or B | -0.83 | Decrease | Decrease |

This table provides a predictive overview of how different substituents would influence the acidity of the functional groups on the parent molecule based on their Hammett constants. Ring A refers to the phenyl ring bearing the carboxylic acid and methyl group, while Ring B is the phenyl ring with the hydroxyl group.

Steric Hindrance and Substituent Effects

Steric effects, arising from the spatial arrangement of atoms, play a significant role in the reactivity of this compound analogues. numberanalytics.com The primary sources of steric influence in this molecule are the ortho-substituents on the biphenyl rings.

The 3-methyl group, being ortho to the carboxylic acid group, exerts a significant steric effect known as the "ortho effect". nih.govresearchgate.net This effect generally increases the acidity of the benzoic acid, irrespective of whether the ortho-substituent is electron-donating or electron-withdrawing. nih.govnih.gov The steric hindrance from the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. researchgate.net This rotation inhibits resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the carboxylate anion and increases the acidity of the parent acid. nih.govresearchgate.net

The biphenyl system itself is subject to steric effects that can influence its conformation and, consequently, its reactivity. The presence of bulky substituents in the ortho positions of the biphenyl rings can restrict rotation around the single bond connecting the two rings, a phenomenon known as atropisomerism. numberanalytics.com This restricted rotation can lead to a non-planar conformation of the molecule. numberanalytics.com The degree of twisting between the phenyl rings, or the dihedral angle, is influenced by the size of the ortho-substituents. semanticscholar.orgresearchgate.net

The introduction of bulky substituents can therefore impact the accessibility of the carboxylic acid and phenolic hydroxyl groups to reagents, thereby affecting reaction rates. For instance, a bulky substituent on the ring bearing the hydroxyl group could hinder the approach of a reagent to the phenolic oxygen.

| Substituent | Position on Biphenyl Ring | Relative van der Waals Radius (Å) | Predicted Effect on Biphenyl Ring Rotation Barrier | Predicted Effect on Reactivity at Adjacent Functional Group |

|---|---|---|---|---|

| -H | - | 1.20 | Low | Minimal steric hindrance |

| -F | Ortho to inter-ring bond | 1.47 | Moderate | Moderate steric hindrance |

| -CH₃ | Ortho to inter-ring bond | 2.00 | High | Significant steric hindrance |

| -Cl | Ortho to inter-ring bond | 1.75 | High | Significant steric hindrance |

| -Br | Ortho to inter-ring bond | 1.85 | Very High | Very high steric hindrance |

| -I | Ortho to inter-ring bond | 1.98 | Extremely High | Extreme steric hindrance |

| -C(CH₃)₃ | Ortho to inter-ring bond | ~2.7 | Extremely High | Extreme steric hindrance |

This table illustrates the predicted impact of various substituents on the rotational barrier of the biphenyl system and the steric hindrance at the adjacent functional groups. The van der Waals radii provide a relative measure of the size of the substituents.

Supramolecular Chemistry and Molecular Recognition of 4 4 Hydroxyphenyl 3 Methylbenzoic Acid

Host-Guest Interactions of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid with Macrocyclic Receptors

The biphenyl (B1667301) structure of this compound makes it an ideal candidate for encapsulation within the hydrophobic cavities of various macrocyclic hosts. The carboxylic acid and hydroxyl groups provide external sites for secondary interactions, influencing binding affinity and selectivity.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them capable of encapsulating hydrophobic guest molecules in aqueous solutions. nih.gov The formation of an inclusion complex between this compound and a cyclodextrin (B1172386), such as β-cyclodextrin, is anticipated. The biphenyl unit of the guest molecule is expected to be encapsulated within the hydrophobic CD cavity.

Studies on similar molecules, like 4-biphenylcarboxylic acid, have shown that complexation with cyclodextrins can significantly alter their photophysical properties. acs.org For this compound, the inclusion of the biphenyl moiety into the less polar environment of the cyclodextrin cavity would likely occur. The stoichiometry of such complexes is typically 1:1. nih.gov The stability of the complex is determined by the binding constant (Kₐ), which reflects the strength of the host-guest interaction. The binding is driven by the release of high-energy water molecules from the cavity and van der Waals interactions between the host and guest.

Table 1: Illustrative Complexation Parameters for Biphenyl Derivatives with β-Cyclodextrin This table presents typical data for related compounds to illustrate the principles of cyclodextrin complexation, as specific data for this compound is not readily available.

| Guest Molecule | Host | Stoichiometry | Binding Constant (Kₐ, M⁻¹) | Technique |

|---|---|---|---|---|

| Biphenylylacetic acid | β-Cyclodextrin | 1:1 | ~390 | UV-Vis Spectroscopy |

| Folic Acid | β-Cyclodextrin | 1:1 | ~300-400 | UV-Vis Titration |

Data is illustrative and based on values reported for analogous systems. nih.govnih.gov

Calixarenes and pillararenes are other important classes of macrocyclic hosts with well-defined cavities capable of encapsulating guest molecules. nih.gov Calixarenes, with their π-rich cavities, are particularly suited for interacting with aromatic guests like this compound. The binding would be driven by a combination of hydrophobic, π-π, and C-H···π interactions between the biphenyl guest and the aromatic walls of the calixarene (B151959).

The functional groups on the upper and lower rims of the calixarene can be modified to tune binding selectivity and strength. For instance, a calixarene functionalized with hydrogen-bond donors or acceptors could engage in secondary interactions with the carboxylic acid or hydroxyl groups of the guest molecule, leading to stronger and more specific binding. While specific studies on the interaction of this compound with these macrocycles are not available, the general principles of host-guest chemistry suggest that stable complexes would form, driven by multiple non-covalent interactions. nih.gov

Self-Assembly Strategies Involving this compound

The self-assembly of this compound into ordered supramolecular structures is primarily driven by strong, directional hydrogen bonds and weaker, less directional aromatic interactions.

The carboxylic acid group is a powerful functional group for directing self-assembly through hydrogen bonding. Carboxylic acids typically form robust, centrosymmetric cyclic dimers via O-H···O hydrogen bonds, a motif described by the graph-set notation R²₂(8). researchgate.netlibretexts.org This dimerization is a highly predictable and stable supramolecular synthon. It is expected that this compound would form such dimers in the solid state and in non-polar solvents. acs.orgresearchgate.net

In addition to the carboxylic acid dimer, the phenolic hydroxyl group can participate in further hydrogen bonding, acting as both a donor and an acceptor. This can lead to the formation of extended chains or sheets. For example, in the crystal structure of the related 4'-hydroxybiphenyl-4-carboxylic acid, molecules first form the classic carboxylic acid dimer, and these dimers are then linked into chains through hydrogen bonds between the hydroxyl groups of adjacent dimers. nih.gov This creates a hierarchical self-assembly process, where strong primary interactions define a core unit that is then organized into a larger structure by weaker secondary interactions.

Table 2: Common Hydrogen-Bonding Motifs in Carboxylic Acids

| Motif Name | Graph Set | Description |

|---|---|---|

| Carboxylic Acid Dimer | R²₂(8) | A cyclic motif formed by two carboxylic acid molecules through two O-H···O hydrogen bonds. researchgate.net |

| Carboxylic Acid Catenane | C(4) | A chain motif where molecules are linked head-to-tail. researchgate.net |

In the self-assembled structures of aromatic carboxylic acids, π-π stacking often occurs between the aromatic rings of molecules that are already linked by hydrogen bonds. The hydrogen-bonded networks create a pre-organized framework that facilitates favorable π-π interactions between adjacent chains or sheets. The geometry of these interactions can be face-to-face, offset face-to-face, or edge-to-face, depending on the steric and electronic influences of the substituents. The methyl group at the 3-position would likely influence the specific geometry of these stacking interactions.

Crystallization Engineering and Polymorphism of this compound

Crystallization engineering involves the rational design and control of crystal structures to achieve desired material properties. For a molecule like this compound, with multiple functional groups capable of forming different non-covalent interactions, polymorphism is a distinct possibility.

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rsc.org Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure. These different crystal forms can exhibit distinct physical properties.

For carboxylic acids, polymorphism often arises from different hydrogen-bonding patterns or different packing arrangements of the hydrogen-bonded synthons. iucr.orgresearchgate.net For instance, instead of the common R²₂(8) dimer, a catemeric C(4) chain motif might form under certain conditions, leading to a different crystal structure. researchgate.net The conformational flexibility of the biphenyl group (the dihedral angle between the two phenyl rings) can also give rise to conformational polymorphism. While no specific polymorphs of this compound have been reported, studies on similar molecules show that even minor changes in molecular structure or crystallization environment can lead to different crystalline forms. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4'-Hydroxybiphenyl-4-carboxylic acid |

| Biphenylylacetic acid |

| Folic Acid |

| Methotrexate |

| β-Cyclodextrin |

| Calixarene |

| Pillararene |

Cocrystallization with Complementary Molecules

No publicly available scientific literature details the cocrystallization of this compound with any complementary molecules. To discuss this topic, research would be required to identify suitable coformers that can form stable cocrystals with the target compound. Such research would involve screening a variety of molecules with complementary functional groups capable of forming non-covalent interactions, such as hydrogen bonds or halogen bonds, with the hydroxyl and carboxylic acid moieties of this compound. The resulting cocrystals would then need to be characterized using techniques like single-crystal X-ray diffraction to determine their crystal structure and stoichiometry.

Crystal Habit Modification

There is no published research on the modification of the crystal habit of this compound. Studies in this area would typically involve crystallizing the compound under various conditions, such as from different solvents or in the presence of specific additives or inhibitors. The goal would be to control the crystal morphology, for instance, to change it from needle-like to more equant (block-like or spherical) shapes, which can improve bulk properties like flowability and tabletability. The effect of these modifications on the physicochemical properties of the compound would then need to be thoroughly investigated.

Exploration of 4 4 Hydroxyphenyl 3 Methylbenzoic Acid As a Chemical Scaffold in Materials Science

Polymerization Reactions Involving 4-(4-Hydroxyphenyl)-3-methylbenzoic acid Monomer

The presence of both a carboxyl and a hydroxyl functional group allows this compound to act as an AB-type monomer in polycondensation reactions, leading to the formation of polyesters. Furthermore, the carboxylic acid can react with diamines to form polyamides, or the hydroxyl group can be modified for other polymerization techniques.

Polymer Synthesis and Characterization

The primary route for polymerizing this compound is expected to be through polycondensation. In this process, the hydroxyl and carboxylic acid groups of the monomers react to form ester linkages, releasing water as a byproduct. This can be carried out via melt polycondensation at high temperatures or through solution polycondensation, often requiring the activation of the carboxylic acid group (e.g., by converting it to an acid chloride) or the use of coupling agents.

While direct polymerization studies of this compound are not extensively reported in the literature, the synthesis of copolyesters from structurally similar monomers like 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid has been demonstrated. rsc.org The polycondensation of their acetylated derivatives is a common strategy to facilitate the reaction. rsc.org Similarly, the synthesis of polyamides can be achieved by reacting the carboxylic acid group with various aromatic or aliphatic diamines. researchgate.net The reaction is often facilitated by methods like the Yamazaki phosphorylation reaction or by converting the carboxylic acid to a more reactive acid chloride. researchgate.net

Characterization of the resulting polymers would involve a suite of analytical techniques to determine their molecular weight, structure, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure by identifying the characteristic peaks of the repeating unit and end-groups. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the formation of ester or amide linkages through the appearance of their characteristic carbonyl stretching bands. rsc.org

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers. rsc.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the polymers. rsc.org

A hypothetical polyester (B1180765) synthesized from this compound would be expected to exhibit good thermal stability due to its aromatic backbone.

Structure-Property Relationships in this compound-Based Polymers

The properties of polymers derived from this compound would be intrinsically linked to their molecular structure.

The rigid biphenyl (B1667301) unit in the polymer backbone would contribute to a high glass transition temperature and good mechanical strength. The presence of the methyl group on the phenyl ring is expected to have several effects:

Solubility: The methyl group can disrupt chain packing, potentially leading to increased solubility in organic solvents compared to the unsubstituted analogue. The introduction of bulky or flexible groups is a known strategy to enhance the solubility of rigid aromatic polymers. researchgate.net

Crystallinity: The asymmetry introduced by the methyl group might hinder the regular packing of polymer chains, leading to more amorphous materials. Fully aromatic polyamides are often difficult to process due to their high crystallinity and low solubility. researchgate.net

Thermal Properties: The introduction of a methyl group could slightly lower the melting point compared to a more symmetrical, unsubstituted polymer, potentially improving its processability.

The nature of the linkage (ester or amide) would also significantly influence the properties. Polyamides, due to the presence of hydrogen bonding between the amide groups, generally exhibit higher thermal stability, and mechanical strength compared to their polyester counterparts. researchgate.net The structure-property relationships in various copolyamides have been studied, showing that factors like ring isomerism, aromaticity, and the nature of the comonomer play a crucial role in determining the final properties of the material. nih.gov

Table 1: Expected Influence of Structural Features on Polymer Properties

| Structural Feature | Expected Effect on Polymer Properties |

| Biphenyl Unit | High thermal stability, rigidity, good mechanical properties. |

| Methyl Group | Increased solubility, reduced crystallinity, potentially lower melting point. |

| Ester Linkage | Good thermal properties, potential for liquid crystallinity. |

| Amide Linkage | Excellent thermal stability, high mechanical strength due to hydrogen bonding. |

Integration of this compound into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs.

Coordination Chemistry with Metal Centers

The carboxylate group of this compound can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org The phenolic hydroxyl group can also participate in coordination or act as a site for post-synthetic modification. The coordination behavior of similar ligands like p-hydroxybenzoic acid has been studied, revealing a rich structural chemistry. rsc.orgnih.govrsc.org The presence of the methyl group might influence the coordination geometry due to steric effects.

The synthesis of MOFs typically involves solvothermal or hydrothermal reactions between a metal salt and the organic linker in a suitable solvent. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Mn²⁺, Co²⁺) and reaction conditions will dictate the final topology and properties of the MOF. rsc.orgmdpi.com

Pore Engineering and Gas Adsorption Properties

The dimensions and functionality of the pores in a MOF are determined by the length and geometry of the organic linker. The biphenyl core of this compound would lead to the formation of relatively large pores. The methyl group and the hydroxyl group lining the pores would influence the interactions with guest molecules.

Table 2: Potential of this compound in MOF Pore Engineering

| Feature of the Ligand | Potential Impact on MOF Properties |

| Biphenyl Core | Creation of a porous framework with a significant internal surface area. |

| Carboxylate Group | Strong coordination to metal centers, forming the primary network structure. |

| Hydroxyl Group | Potential for hydrogen bonding with guest molecules, enhancing selectivity for polar gases. Site for post-synthetic modification. |

| Methyl Group | Influences pore size and creates a more hydrophobic microenvironment, potentially affecting gas adsorption selectivity. |

Application of this compound in Liquid Crystals and Smart Materials

The rigid, rod-like structure of this compound makes it a promising candidate for the design of liquid crystals. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal.